

Docosanedioic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Docosanedioic acid*

Cat. No.: *B549199*

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CAS Number: 505-56-6

Molecular Formula: $C_{22}H_{42}O_4$

Molecular Structure: $HOOC(CH_2)_{20}COOH$

This technical guide provides an in-depth overview of **docosanedioic acid**, a long-chain dicarboxylic acid with significant potential in various scientific and therapeutic applications. This document details its chemical and physical properties, synthesis methods, and key applications in drug delivery and diagnostics, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Docosanedioic acid, also known as phellogenic acid, is a saturated C22 α,ω -dicarboxylic acid.^[1] Its long aliphatic chain imparts unique properties that are leveraged in the synthesis of polymers and long-chain derivatives.^[2]

Table 1: Physical and Chemical Properties of **Docosanedioic Acid**

Property	Value	Reference(s)
CAS Number	505-56-6	[3][4]
Molecular Formula	C ₂₂ H ₄₂ O ₄	[3]
Molecular Weight	370.57 g/mol	[3]
Appearance	White solid/powder	[4][5]
Melting Point	126-131 °C	[6]
Boiling Point	527 °C	[4]
Density	0.972 g/cm ³	[4]
Solubility	Insoluble in water.[4] Sparingly soluble in DMSO (1 mg/mL) and polar solvents like methyl ethyl ketone.[2]	
Flash Point	286.6 °C	[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **docosanedioic acid**.

- ¹H NMR:** The proton NMR spectrum is characterized by a prominent signal from the methylene protons of the long aliphatic chain, typically observed as a broad multiplet. The acidic protons of the carboxylic acid groups appear as a singlet at a downfield chemical shift, usually around 12 ppm, though this can be broad and its position is dependent on concentration and solvent.[5]
- ¹³C NMR:** The carbon NMR spectrum shows a signal for the carboxyl carbons in the range of 175-185 ppm. The methylene carbons of the aliphatic chain produce a series of signals in the aliphatic region of the spectrum.[5]
- Infrared (IR) Spectroscopy:** The IR spectrum displays a broad O-H stretching band from the carboxylic acid groups, typically in the region of 2500-3300 cm⁻¹. A strong C=O stretching

absorption is observed around $1700\text{-}1730\text{ cm}^{-1}$, characteristic of a saturated carboxylic acid dimer.[5]

Synthesis of Docosanedioic Acid

A common and effective method for the synthesis of **docosanedioic acid** is the Wolff-Kishner reduction of a diketone precursor.[4]

Experimental Protocol: Wolff-Kishner Reduction

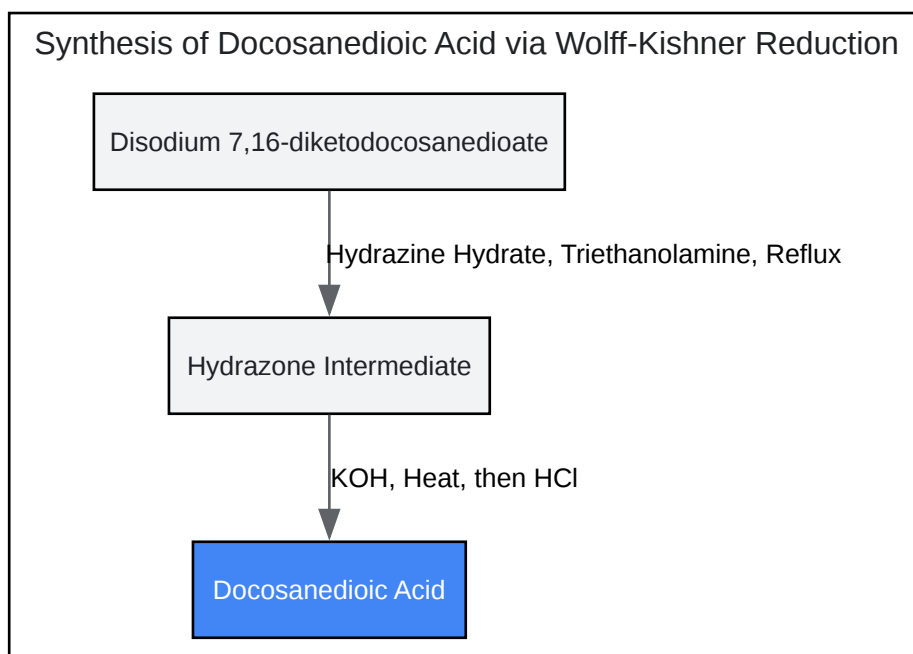
This protocol is adapted from a procedure published in Organic Syntheses.

Step 1: Formation of the Hydrazone

- In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve disodium 7,16-diketodocosanedioate in triethanolamine.
- Add hydrazine hydrate to the solution and reflux the mixture. This step forms the hydrazone intermediate in situ.

Step 2: Reduction to the Alkane

- To the refluxing solution, cautiously add potassium hydroxide pellets.
- Continue to heat the mixture, allowing the temperature to rise, which facilitates the decomposition of the hydrazone and the release of nitrogen gas.
- After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate the crude **docosanedioic acid**.
- Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent, such as ethanol, to yield pure **docosanedioic acid**.[4]



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Synthesis of **Docosanedioic Acid**.

Applications in Drug Development and Diagnostics

The unique properties of **docosanedioic acid** make it a valuable building block in several areas of biomedical research.

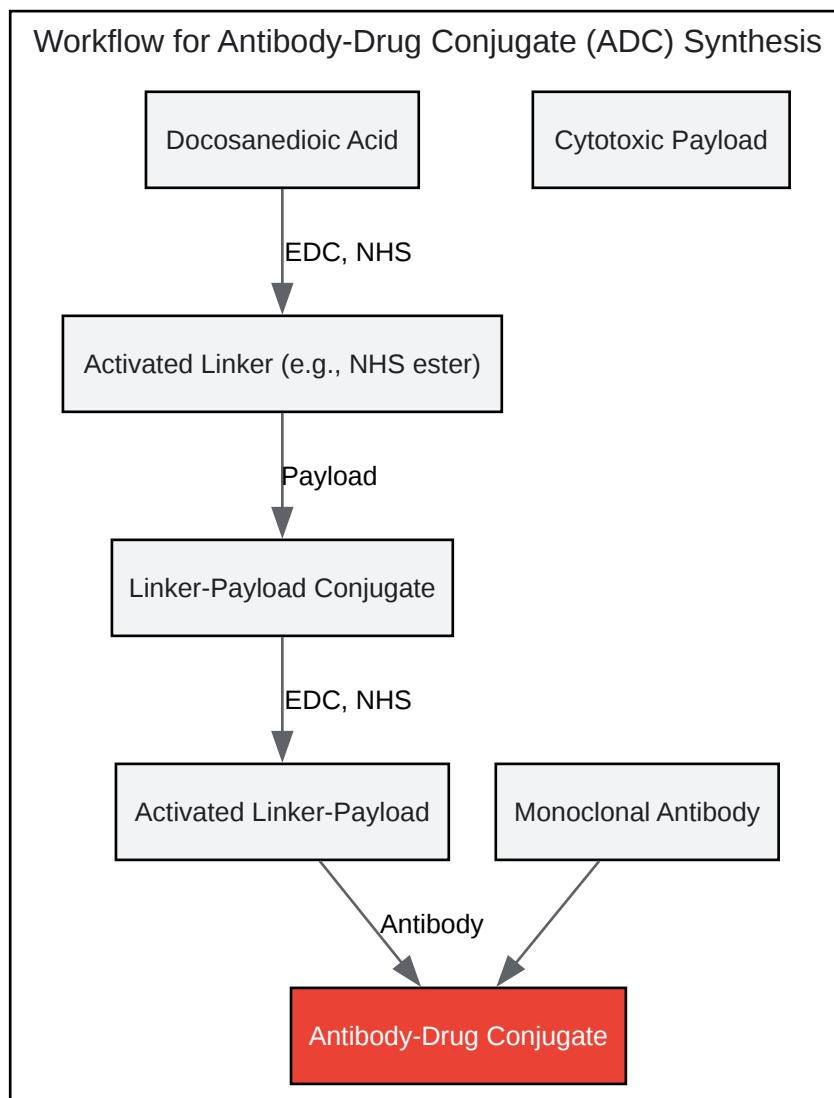
Linker for Antibody-Drug Conjugates (ADCs)

Docosanedioic acid can function as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs).[2][7] The long aliphatic chain can provide spacing between the antibody and the cytotoxic payload, which can be advantageous for the efficacy of the ADC.

- **Activation of Docosanedioic Acid:** Convert one of the carboxylic acid groups of **docosanedioic acid** to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester. This is typically achieved by reacting the diacid with a carbodiimide, like EDC, in the presence of NHS.
- **Payload Conjugation:** React the activated **docosanedioic acid** with the cytotoxic drug, which typically contains a free amine or hydroxyl group, to form a stable amide or ester

bond.

- **Linker-Payload Activation:** Activate the remaining carboxylic acid group of the **docosanedioic acid**-drug conjugate using the same EDC/NHS chemistry.
- **Antibody Conjugation:** React the activated linker-payload moiety with the monoclonal antibody. The NHS ester will react with the primary amines of lysine residues on the antibody surface to form stable amide bonds.
- **Purification:** Purify the resulting ADC using techniques such as size exclusion chromatography or protein A affinity chromatography to remove unconjugated drug, linker, and antibody.



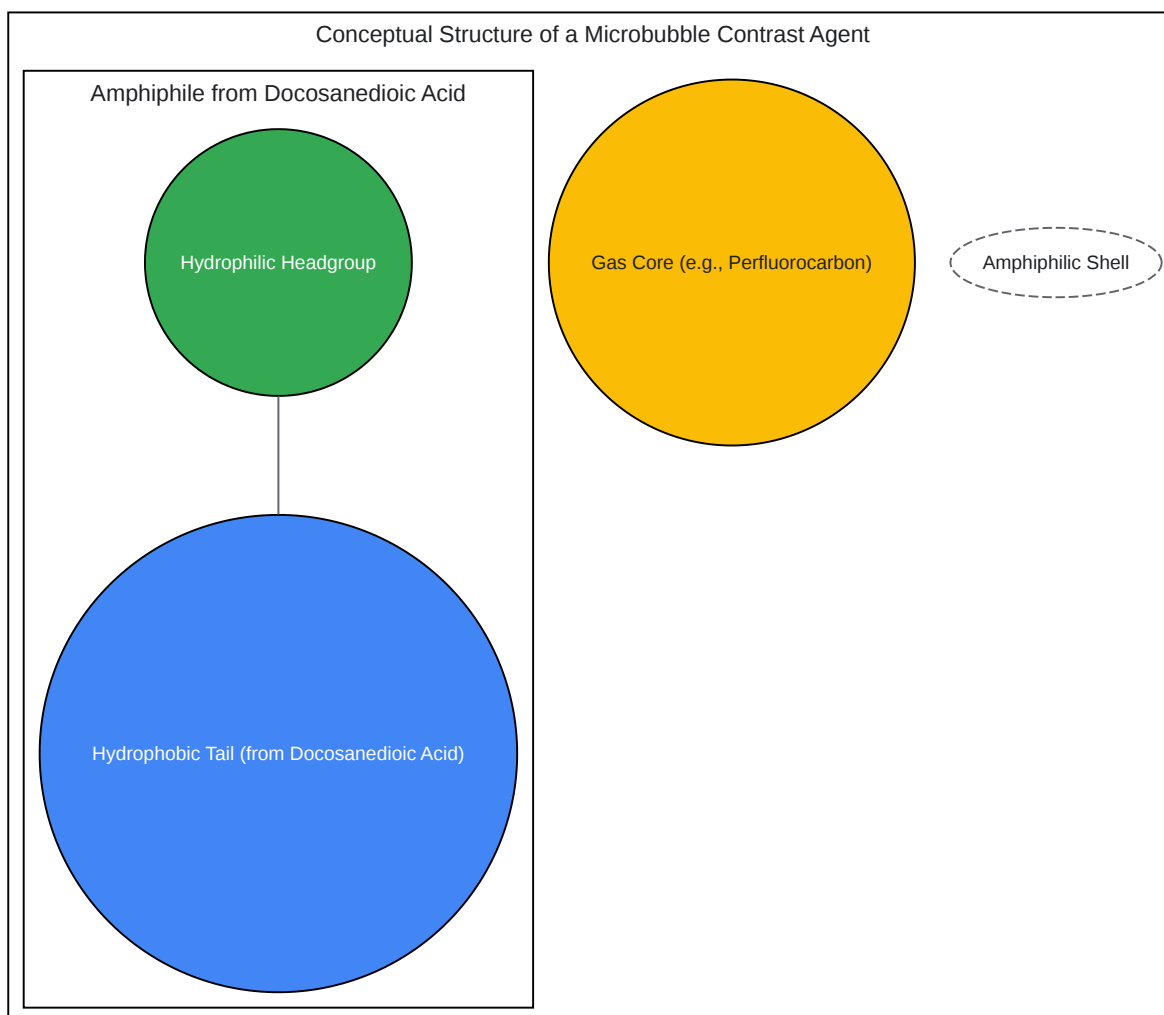
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ADC Synthesis Workflow.

Precursor for Ultrasound Contrast Agents

Docosanedioic acid is a starting material for the synthesis of ultrasound contrast agents.^{[1][4]} These agents are typically microbubbles that enhance the contrast of ultrasound images. The dicarboxylic acid can be incorporated into the shell of the microbubble.

- **Amphiphile Synthesis:** **Docosanedioic acid** can be functionalized to create an amphiphilic molecule. For example, one of the carboxylic acid groups can be reacted with a hydrophilic head group, such as polyethylene glycol (PEG), while the long aliphatic chain serves as the hydrophobic tail.
- **Microbubble Formulation:** The amphiphilic derivative is then dispersed in an aqueous solution along with a gas, typically a perfluorocarbon.
- **Sonication:** The mixture is subjected to high-energy sonication, which leads to the formation of gas-filled microbubbles stabilized by a shell of the amphiphilic molecules. The hydrophobic tails orient towards the gas core, while the hydrophilic head groups face the aqueous exterior.



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Microbubble Contrast Agent Structure.

Precursor for Antifungal Agents

Docosanedioic acid can be used to produce 1,22-docosanediol, which is a precursor to a phosphocholine derivative with antifungal activity.[4]

- **Reduction of Docosanedioic Acid:** The dicarboxylic acid is reduced to the corresponding diol, 1,22-docosanediol. This can be achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH_4).
- **Synthesis of the Phosphocholine Derivative:** The diol is then used in a multi-step synthesis to produce 1,22-bis-2-(trimethylammonium)ethylphosphatidyl docosane. This involves reactions to introduce the phosphate and choline head groups.

Conclusion

Docosanedioic acid is a versatile long-chain dicarboxylic acid with a growing number of applications in the fields of drug delivery and medical diagnostics. Its well-defined structure and chemical reactivity make it an attractive component for the construction of complex biomolecular systems. Further research into its applications is likely to uncover new and innovative uses for this valuable chemical entity.

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